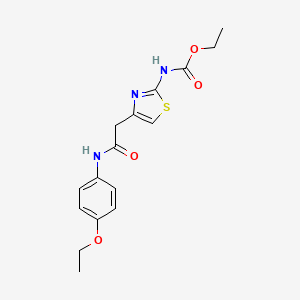

Ethyl (4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound you’re asking about seems to be a derivative of 2-aminothiazole. 2-Aminothiazole derivatives have been studied for their pharmacological activities . They have been found to have potential as antimicrobial and antiproliferative agents .

Molecular Structure Analysis

The molecular structure of 2-aminothiazole derivatives can be confirmed by their physicochemical properties and spectroanalytical data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often involve reactions with other compounds. For example, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-aminothiazole derivatives can be confirmed by their physicochemical properties and spectroanalytical data .

Aplicaciones Científicas De Investigación

Metabolic Pathways and Antimitotic Properties

Research into the metabolism and biological activity of related compounds has led to insights into their potential as antimitotic agents. For instance, studies on ethyl carbamate derivatives have identified metabolites with significant biological activity, highlighting the potential for these compounds in developing antimitotic therapies. The metabolic pathways involve the hydroxylation and subsequent methylation of the parent compound, producing active metabolites with distinct biological effects. The chiral isomers of these compounds have shown varying degrees of potency in biological systems, with the S-isomer typically being more potent than the R-isomer. This difference in activity underscores the importance of stereochemistry in the biological functions of these molecules, suggesting a path for the design of more effective antimitotic agents (C. Temple & G. Rener, 1992).

Synthetic Transformations and Derivative Formation

Further research has explored the synthetic transformations of ethyl carbamate derivatives, leading to the creation of novel compounds with potential biological applications. One study detailed the conversion of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various substituted thiazolo[5,4-c]pyridine-7-carboxylates, showcasing the versatility of ethyl carbamate derivatives as precursors in synthetic organic chemistry. These transformations not only expand the chemical space of related compounds but also provide new avenues for the exploration of their biological activities (A. Albreht et al., 2009).

Antimicrobial and Antioxidant Applications

The antimicrobial and antioxidant properties of thiazole compounds, including ethyl carbamate derivatives, have been investigated, revealing their potential in treating infectious diseases and mitigating oxidative stress. For example, new thiazolo[5,4-d]pyrimidines with ethyl carbamate components have demonstrated molluscicidal properties, indicating their usefulness in combating schistosomiasis by targeting the intermediate host snails. Such research highlights the broader applicability of these compounds beyond their antimitotic activity, including their potential roles in antimicrobial and antioxidant therapies (K. El-bayouki & W. Basyouni, 1988).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl N-[4-[2-(4-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-3-22-13-7-5-11(6-8-13)17-14(20)9-12-10-24-15(18-12)19-16(21)23-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,17,20)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCXLUPKIRVDIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(benzo[d]oxazol-2-ylthio)-N'-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)acetohydrazide](/img/structure/B2646950.png)

![2-{[2-Oxo-2-(propylamino)ethyl]thio}nicotinic acid](/img/structure/B2646951.png)

![5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2646952.png)

![(3-Amino-5-((2,6-dimethylphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2646954.png)

![(4S)-4-isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethyl-butanoyl]oxazolidin-2-one](/img/structure/B2646955.png)

![6-methylimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B2646964.png)

![1-[2-Fluoro-6-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2646969.png)

![9-(4-bromophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2646970.png)